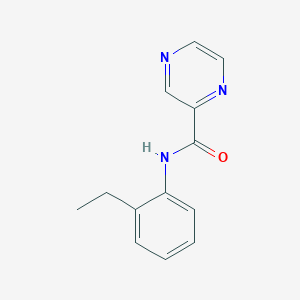

![molecular formula C10H14BrNOS B5570165 1-[(4-溴-2-噻吩基)甲基]-4-哌啶醇](/img/structure/B5570165.png)

1-[(4-溴-2-噻吩基)甲基]-4-哌啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidinol derivatives often involves multi-component reactions or specific substitutions on the piperidine ring. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was reported through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, showcasing the versatility of piperidine derivatives in synthesis reactions (I. Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidinol derivatives is often characterized by techniques such as X-ray crystallography, which provides detailed information on the molecule's geometry, bond lengths, and angles. For example, the absolute configurations of certain piperidinecarboxylic acid derivatives were determined using X-ray diffraction, highlighting the importance of structural analysis in understanding the stereochemistry of piperidine compounds (O. Peeters et al., 1994).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional group transformations. The bromination and alkylation of piperidines, for example, are crucial for introducing functional groups and modifying the compound's chemical properties. Studies on the use of bromo-N-(2-bromoethyl)-N-carbethoxyethanamine in the synthesis of disubstituted piperidines highlight the compound's utility in creating neuroleptics and analgesics (S. Huybrechts & G. Hoornaert, 1981).

Physical Properties Analysis

The physical properties of "1-[(4-bromo-2-thienyl)methyl]-4-piperidinol" and related compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application. The crystalline structure of piperidinol derivatives often features hydrogen bonding and π-π interactions, influencing the compound's stability and solubility (I. Khan et al., 2013).

科学研究应用

合成和生物活性

对癌细胞的细胞毒性:Kucukoglu 等人 (2015) 的一项研究调查了 4-哌啶醇衍生物对人肝癌 (Huh7) 和乳腺癌 (T47D) 细胞的细胞毒性。合成包括具有不同芳基部分的变化,包括 2-噻吩基成分,表明某些衍生物对 Huh7 细胞系表现出比参考化合物 5-FU 更高的细胞毒性,表明它们作为癌症治疗的先导的潜力 (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).

抑制凝血酶:Okamoto 等人 (1981) 的研究探索了与 4-哌啶醇相关的化合物的立体异构体的合成,考察了它们对凝血酶的抑制效应。该研究强调了立体构型在增强或降低抑制效力中的重要性,这对于设计抗凝药物至关重要 (Okamoto 等人,1981).

抗菌活性:Zaki 等人 (2019) 描述了一系列包括哌啶结构的新型化合物,并评估了其对各种细菌和真菌的抗菌活性。这项研究说明了哌啶衍生物在促进新型抗菌剂开发中的潜力 (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).

用于药物构建模块的电化学氰化:Lennox 等人 (2018) 报告了一种用于二取代哌啶(一种重要的药物构建模块)氰化的电化学方法。这种方法促进了非天然氨基酸的合成,可能为药物开发开辟新的途径 (Lennox 等人,2018).

抗心律失常特性:Abdel‐Aziz 等人 (2009) 合成了哌啶基 1,3-噻唑、1,3,4-噻二唑和 1,3-噻唑并[2,3-c]-1,2,4-三唑衍生物,并评估了它们作为抗心律失常剂。他们的研究证明了哌啶衍生物在心血管药物开发中的多功能性 (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

属性

IUPAC Name |

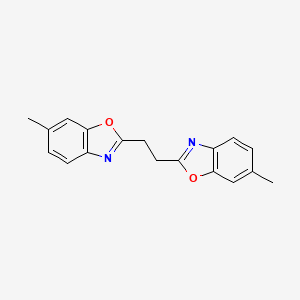

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7,9,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZWPNLPDGMNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5260751 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

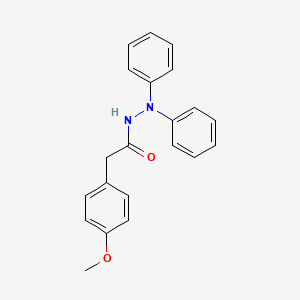

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

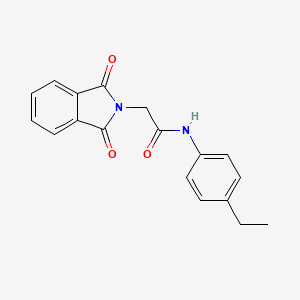

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

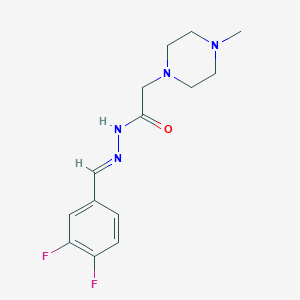

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)